

# Technical Guide: 4-Acetyl-2-hydroxy-5-nitrobenzotrile

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 4-Acetyl-2-hydroxy-5-nitrobenzotrile

Cat. No.: B13127187

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Core Intermediate for Heterocyclic Pharmacophore Synthesis

## Chemical Identity & Structural Significance<sup>[1][2][3]</sup>

**4-Acetyl-2-hydroxy-5-nitrobenzotrile** is a highly functionalized aromatic scaffold utilized as a critical building block in the synthesis of fused heterocyclic systems, particularly quinazolines, cinnolines, and benzoxazoles found in kinase inhibitors and antiviral agents.

While the parent compound (4-Acetyl-2-hydroxybenzotrile) is well-indexed, the 5-nitro derivative represents a specific downstream intermediate generated largely in situ or as a custom synthesis target for high-value medicinal chemistry campaigns.

## Compound Data

Property	Specification
Chemical Name	4-Acetyl-2-hydroxy-5-nitrobenzonitrile
Parent Scaffold CAS	343339-02-6 (4-Acetyl-2-hydroxybenzonitrile)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	206.16 g/mol
SMILES	<chem>CC(=O)C1=C(C=C(C(=C1)[O-])C#N)O</chem>
Appearance	Yellow to orange crystalline solid (Predicted)
Solubility	Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (Predicted)	~6.5 (Phenolic OH, enhanced acidity due to -NO <sub>2</sub> and -CN)

## Structural Logic & Reactivity

The molecule features a "push-pull" electronic system that dictates its unique reactivity:

- **2-Hydroxy Group (Donor):** Acts as a strong ortho/para activator, directing electrophilic substitution and serving as a nucleophile for cyclization.
- **5-Nitro Group (Acceptor):** Introduced regioselectively; serves as a latent amine for subsequent heterocycle formation (e.g., reduction to aniline).
- **4-Acetyl Group:** Provides an electrophilic carbonyl center for condensation reactions (e.g., with hydrazines or amidines).
- **1-Nitrile Group:** Enhances the acidity of the phenol and serves as a precursor to amides, acids, or tetrazoles.

## Synthetic Utility & Mechanism

The synthesis of **4-Acetyl-2-hydroxy-5-nitrobenzonitrile** is a classic example of regioselective electrophilic aromatic substitution (EAS). The placement of the nitro group is

governed by the cooperative and competitive directing effects of the substituents on the parent scaffold, 4-Acetyl-2-hydroxybenzotrile.

## Regioselectivity Analysis

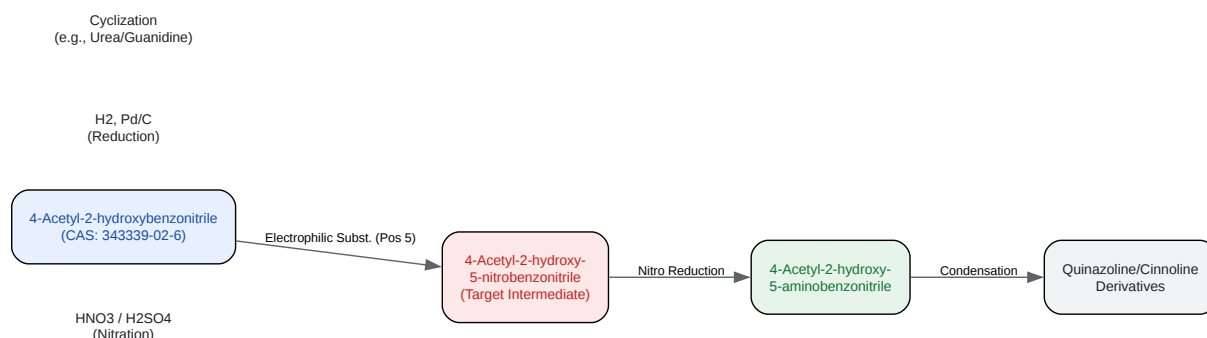
- -OH (Position 2): Strong activator. Directs ortho (Pos 3) and para (Pos 5).
- -CN (Position 1): Moderate deactivator. Directs meta (Pos 3, 5).
- -Acetyl (Position 4): Moderate deactivator. Directs meta (Pos 2, 6).

Conclusion: The 5-position is the thermodynamic and kinetic favorite for nitration because it is:

- Para to the strong activator (-OH).
- Meta to the nitrile (-CN).
- Sterically less hindered than position 3 (which is flanked by -OH and -Acetyl).

## Synthesis Pathway Diagram

The following diagram illustrates the synthesis from the parent nitrile and its downstream conversion into a quinazoline scaffold.



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Caption: Regioselective nitration of 4-Acetyl-2-hydroxybenzointrile followed by reduction and cyclization.

## Experimental Protocols

### Synthesis of 4-Acetyl-2-hydroxy-5-nitrobenzointrile

Safety Note: Nitration reactions are exothermic. Maintain strict temperature control to prevent runaway reactions or polynitration.

- Preparation: Charge a 3-neck round-bottom flask with sulfuric acid ( $\text{H}_2\text{SO}_4$ , 98%). Cool to 0–5°C using an ice-salt bath.
- Substrate Addition: Slowly add 4-Acetyl-2-hydroxybenzointrile (CAS 343339-02-6) portion-wise. Ensure the internal temperature does not exceed 10°C. Stir until fully dissolved.
- Nitration: Prepare a mixture of fuming nitric acid ( $\text{HNO}_3$ ) and  $\text{H}_2\text{SO}_4$  (1:1 ratio).[1] Add this mixture dropwise to the reaction vessel over 30 minutes, maintaining temperature <5°C.

- Mechanistic Insight: The low temperature favors mono-nitration at the most activated position (C5) and suppresses oxidation of the acetyl group.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
- Quenching: Pour the reaction mixture slowly onto crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
- Isolation: Filter the solid, wash copiously with cold water to remove acid (check pH of filtrate).
- Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the title compound.

## Analytical Characterization (Expected)

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
  - δ 11.5 (s, 1H, -OH, exchangeable)
  - δ 8.6 (s, 1H, Ar-H, C6 position)
  - δ 8.3 (s, 1H, Ar-H, C3 position)
  - δ 2.6 (s, 3H, -COCH<sub>3</sub>)
  - Note: The absence of coupling (singlets) confirms the para-relationship of the protons, supporting the 1,2,4,5-substitution pattern.
- IR (ATR):
  - ~2230 cm<sup>-1</sup> (C≡N stretch)
  - ~1680 cm<sup>-1</sup> (C=O ketone stretch)
  - ~1530, 1350 cm<sup>-1</sup> (NO<sub>2</sub> asymmetric/symmetric stretch)

## Downstream Applications in Drug Discovery[4]

This scaffold is particularly valuable for synthesizing EGFR and VEGFR kinase inhibitors where the benzonitrile core mimics the adenine binding pocket of ATP.

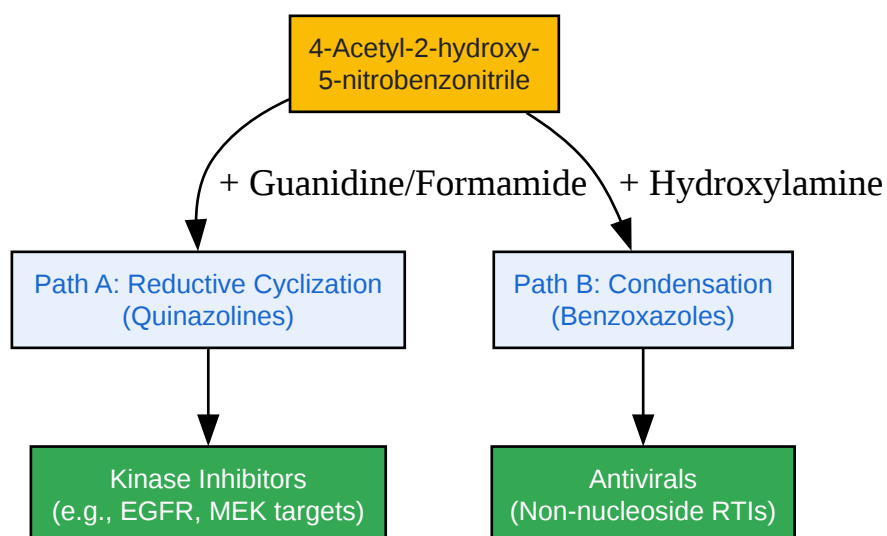
## Synthesis of Quinazoline Cores

The 5-nitro group is typically reduced to an amine (using Fe/NH<sub>4</sub>Cl or H<sub>2</sub>/Pd-C). The resulting 5-amino-4-acetyl moiety undergoes cyclization with reagents like:

- Urea: Forms quinazolin-2-ones.
- Formamide: Forms quinazolines.
- Guanidine: Forms 2-aminoquinazolines.

## Workflow Visualization

The following diagram details the logical flow from the intermediate to bioactive pharmacophores.



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Caption: Divergent synthesis pathways leading to major therapeutic classes.

## References

- BenchChem. Technical Data for 5-Acetyl-2-hydroxybenzotrile (Isomer Analog). Retrieved from .
- PubChem. Compound Summary for 4-Acetyl-2-hydroxybenzotrile (CAS 343339-02-6).[2] National Library of Medicine.[3] Retrieved from .
- Organic Syntheses. Nitration of Substituted Benzotriles: General Procedures. Org. Synth. Coll. Vol. 3, p. 653. Retrieved from .
- Ambeed. Product Catalog: 4-Acetyl-2-hydroxybenzotrile.[4][2][5][6][7] Retrieved from .

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## Sources

- 1. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 2. [73289-79-9|5-Formyl-2-hydroxybenzotrile|BLD Pharm](https://www.bldpharm.com) [bldpharm.com]
- 3. [4-\[\(4,5-Dimethoxy-2-Nitrophenyl\)acetyl\]benzotrile | C17H14N2O5 | CID 74983353 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 4. [343339-02-6 | 4-Acetyl-2-hydroxybenzotrile - AiFChem](https://www.aifchem.com) [aifchem.com]
- 5. [343339-02-6 | 4-Acetyl-2-hydroxybenzotrile | Aryls | Ambeed.com](https://www.ambeed.com) [ambeed.com]
- 6. [1454657-64-7,7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司](https://www.accelachem.com) [accelachem.com]
- 7. [CAS:1289080-94-93-Acetyl-5-bromo-2-hydroxybenzotrile-毕得医药](https://www.bidepharm.com) [bidepharm.com]
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